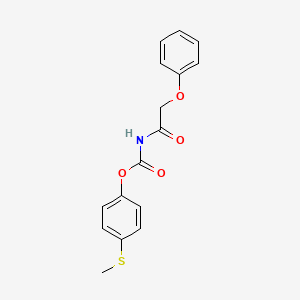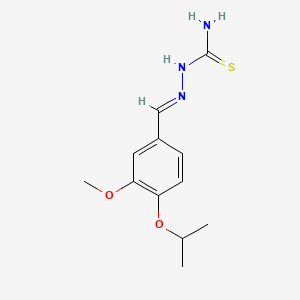![molecular formula C17H26N2O2 B5513487 4-tert-butyl-N-[2-(4-morpholinyl)ethyl]benzamide CAS No. 64544-17-8](/img/structure/B5513487.png)
4-tert-butyl-N-[2-(4-morpholinyl)ethyl]benzamide
Overview
Description
4-tert-butyl-N-[2-(4-morpholinyl)ethyl]benzamide is a chemical compound with the molecular formula C17H26N2O2 . It is also known as Benzamide, 4-(1,1-dimethylethyl)-N-[2-(4-morpholinyl)ethyl]- .
Molecular Structure Analysis
The molecular structure of 4-tert-butyl-N-[2-(4-morpholinyl)ethyl]benzamide consists of a benzamide core with a tert-butyl group at the 4-position and a morpholinyl ethyl group attached to the nitrogen of the amide group . The exact structure can be confirmed through spectroscopic studies such as 1H NMR .Physical And Chemical Properties Analysis
4-tert-butyl-N-[2-(4-morpholinyl)ethyl]benzamide has a molecular weight of 290.4 . Other physical and chemical properties such as melting point, boiling point, and density can be determined through experimental methods .Scientific Research Applications
Medicinal Chemistry
4-tert-butyl-N-(2-morpholin-4-ylethyl)benzamide: is utilized in medicinal chemistry for the development of new therapeutic agents. Its morpholine ring and benzamide moiety can interact with biological targets, potentially leading to the discovery of novel drugs. The compound’s structure allows for modifications that can enhance its pharmacokinetic and pharmacodynamic properties .
Agriculture
In the agricultural sector, this compound may serve as a precursor or an active ingredient in the formulation of pesticides or herbicides. Its molecular structure could be tailored to disrupt specific biological pathways in pests, providing a targeted approach to crop protection .
Industrial Applications
Industrially, 4-tert-butyl-N-(2-morpholin-4-ylethyl)benzamide might be involved in the synthesis of polymers or as a chemical intermediate in the production of various materials. Its robust framework can withstand industrial processes and contribute to the stability of the end products .
Environmental Science
Environmental science research could leverage this compound in the study of pollutant degradation or as a tracer for environmental monitoring. Its unique chemical signature allows it to be easily detected and monitored in various ecosystems .
Materials Science
In materials science, the compound’s properties could be harnessed to create advanced materials with specific characteristics, such as enhanced durability or controlled reactivity. It could also play a role in the development of nanomaterials or smart materials .
Biochemistry
Biochemically, 4-tert-butyl-N-(2-morpholin-4-ylethyl)benzamide can be used to probe enzyme mechanisms or as a building block in the design of biomolecules. Its ability to participate in hydrogen bonding and hydrophobic interactions makes it a valuable tool for studying protein-ligand interactions .
Mechanism of Action
Target of Action
Morpholine derivatives have been associated with a wide variety of pharmacological activities .
Mode of Action
It’s known that morpholine derivatives can act as reversible inhibitors of certain enzymes .
Pharmacokinetics
The compound’s molecular weight is 2904 , which is within the optimal range for drug-like molecules, suggesting it may have favorable bioavailability.
properties
IUPAC Name |
4-tert-butyl-N-(2-morpholin-4-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)15-6-4-14(5-7-15)16(20)18-8-9-19-10-12-21-13-11-19/h4-7H,8-13H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFBBMJKSJJOQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10214813 | |
| Record name | Benzamide, 4-(1,1-dimethylethyl)-N-(2-(4-morpholinyl)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10214813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194242 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
64544-17-8 | |
| Record name | Benzamide, 4-(1,1-dimethylethyl)-N-(2-(4-morpholinyl)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064544178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 4-(1,1-dimethylethyl)-N-(2-(4-morpholinyl)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10214813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5513412.png)


![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-isopropylbenzamide](/img/structure/B5513431.png)
![3-[2-(4-fluorophenoxy)ethyl]-4-methoxybenzamide](/img/structure/B5513439.png)
![N'-(2-furylmethylene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5513460.png)
![(3R*,4R*)-4-amino-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-ol](/img/structure/B5513464.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513468.png)
![8-fluoro-N-[3-(2-methoxyphenyl)propyl]-2-quinolinecarboxamide](/img/structure/B5513474.png)
![2-{[4-chloro-6-(isopropylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5513480.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-furyl)ethyl]acetamide](/img/structure/B5513484.png)


![1-[(2-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5513505.png)